molecular formula C17H28NO5P B14328526 Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester CAS No. 103982-04-3

Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester

Cat. No.: B14328526
CAS No.: 103982-04-3
M. Wt: 357.4 g/mol
InChI Key: MMDDREPKJGYIAM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with an ethoxy group, an amino group, and a phosphinyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. The process typically starts with the preparation of benzoic acid derivatives, followed by the introduction of the ethoxy group, the amino group, and the phosphinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester has numerous scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

    Phosphinyl benzoate: A derivative of benzoic acid with a phosphinyl group.

Uniqueness

Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

103982-04-3

Molecular Formula

C17H28NO5P

Molecular Weight

357.4 g/mol

IUPAC Name

propan-2-yl 2-[ethoxy-(pentan-3-ylamino)phosphoryl]oxybenzoate

InChI

InChI=1S/C17H28NO5P/c1-6-14(7-2)18-24(20,21-8-3)23-16-12-10-9-11-15(16)17(19)22-13(4)5/h9-14H,6-8H2,1-5H3,(H,18,20)

InChI Key

MMDDREPKJGYIAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C

Origin of Product

United States

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